4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride 4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13245251
InChI: InChI=1S/C14H12Cl2N2O3S/c1-9-8-12(6-7-13(9)22(16,20)21)18-14(19)17-11-4-2-10(15)3-5-11/h2-8H,1H3,(H2,17,18,19)
SMILES: CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)Cl
Molecular Formula: C14H12Cl2N2O3S
Molecular Weight: 359.2 g/mol

4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride

CAS No.:

Cat. No.: VC13245251

Molecular Formula: C14H12Cl2N2O3S

Molecular Weight: 359.2 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride -

Specification

Molecular Formula C14H12Cl2N2O3S
Molecular Weight 359.2 g/mol
IUPAC Name 4-[(4-chlorophenyl)carbamoylamino]-2-methylbenzenesulfonyl chloride
Standard InChI InChI=1S/C14H12Cl2N2O3S/c1-9-8-12(6-7-13(9)22(16,20)21)18-14(19)17-11-4-2-10(15)3-5-11/h2-8H,1H3,(H2,17,18,19)
Standard InChI Key JRRFUUFVHYLYGP-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)Cl
Canonical SMILES CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)Cl

Introduction

Structural Overview and Chemical Properties

Molecular Architecture

4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride (molecular formula: C14H12Cl2N2O3S\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_3\text{S}, molecular weight: 359.2 g/mol) features a benzenesulfonyl chloride core substituted at the 2-position with a methyl group and at the 4-position with a ureido linkage to a 4-chlorophenyl moiety. The sulfonyl chloride group (-SO2_2Cl) confers electrophilic reactivity, enabling facile derivatization into sulfonamides or sulfonate esters, while the ureido group (-NH-C(=O)-NH-) provides hydrogen-bonding capacity critical for target recognition.

Table 1: Key Chemical Properties

PropertyValue
IUPAC Name4-[(4-chlorophenyl)carbamoylamino]-2-methylbenzenesulfonyl chloride
CAS Number2757878
Molecular FormulaC14H12Cl2N2O3S\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_3\text{S}
Molecular Weight359.2 g/mol
SMILESCC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)Cl
Topological Polar Surface Area97.8 Ų

Spectroscopic Characterization

The compound’s structure is validated through infrared (IR) spectroscopy, which identifies key functional groups:

  • Sulfonyl chloride: Strong absorption at 1360–1180 cm1^{-1} (asymmetric S=O stretch) and 1180–1040 cm1^{-1} (symmetric S=O stretch).

  • Ureido group: N-H stretches at 3320–3270 cm1^{-1} and C=O stretch at 1680–1630 cm1^{-1}.
    Nuclear magnetic resonance (NMR) spectroscopy further confirms proton environments, with distinct signals for the methyl group (δ\delta 2.4 ppm, singlet) and aromatic protons (δ\delta 7.2–8.1 ppm).

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-[3-(4-Chlorophenyl)ureido]-2-methylbenzenesulfonyl chloride typically proceeds via a multi-step sequence:

  • Sulfonation: Reaction of 2-methylbenzenesulfonic acid with chlorosulfonic acid yields 2-methylbenzenesulfonyl chloride .

  • Ureido Formation: Condensation of 4-chloroaniline with phosgene generates 4-chlorophenyl isocyanate, which subsequently reacts with the sulfonamide intermediate to install the ureido group.

Table 2: Optimized Synthesis Conditions

StepReagents/ConditionsYield (%)
SulfonationChlorosulfonic acid, 0–5°C85
Isocyanate FormationPhosgene, toluene, reflux78
Ureido CouplingTriethylamine, THF, 25°C92

Purification and Analysis

Purification employs recrystallization from ethanol/water mixtures, achieving >98% purity as verified by high-performance liquid chromatography (HPLC). Mass spectrometry (MS) confirms the molecular ion peak at m/z 359.2 (M+^+).

Target/AssayResult
CA-II InhibitionIC50_{50} = 12.3 nM
CA-IX InhibitionIC50_{50} = 18.7 nM
MCF-7 Cell GrowthGI50_{50} = 4.2 µM
Caspase-3/7 Activation3.8-fold increase (24 h, 10 µM)

Molecular Modeling and Drug Design Applications

Docking Studies

Molecular docking into the CA-II active site (PDB: 1CA2) reveals critical interactions:

  • The sulfonyl chloride oxygen forms hydrogen bonds with Thr199 (d=2.1\text{d} = 2.1 Å).

  • The 4-chlorophenyl group engages in hydrophobic contacts with Val121 and Phe131.

Structure-Activity Relationships (SAR)

Modifications to the ureido linker and chlorophenyl substituent significantly impact potency:

  • Electron-withdrawing groups (e.g., -NO2_2) on the phenyl ring enhance CA-II affinity (IC50_{50} = 8.9 nM) but reduce solubility.

  • Methyl group removal at the 2-position abolishes activity, underscoring its role in steric stabilization.

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